molecular formula C16H15Br2N B12536252 2,7-Dibromo-9-butyl-9H-carbazole CAS No. 654675-88-4

2,7-Dibromo-9-butyl-9H-carbazole

Cat. No.: B12536252
CAS No.: 654675-88-4
M. Wt: 381.10 g/mol
InChI Key: UXBOQDGADUITPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted carbazoles depending on the nucleophile used.

    Oxidation Products: Carbazole-quinones.

    Reduction Products: Dihydrocarbazoles.

Scientific Research Applications

2,7-Dibromo-9-butyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9H-carbazole
  • 3,6-Dibromo-9H-carbazole
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 9-Phenylcarbazole

Uniqueness

2,7-Dibromo-9-butyl-9H-carbazole is unique due to its butyl substitution at the 9-position, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of solution-processable materials for organic electronics .

Properties

CAS No.

654675-88-4

Molecular Formula

C16H15Br2N

Molecular Weight

381.10 g/mol

IUPAC Name

2,7-dibromo-9-butylcarbazole

InChI

InChI=1S/C16H15Br2N/c1-2-3-8-19-15-9-11(17)4-6-13(15)14-7-5-12(18)10-16(14)19/h4-7,9-10H,2-3,8H2,1H3

InChI Key

UXBOQDGADUITPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

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